Cas no 1156139-50-2 (2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid)

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid structure
1156139-50-2 structure
商品名:2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid
CAS番号:1156139-50-2
MF:C15H15NO3
メガワット:257.284504175186
CID:5050435

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • 2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
    • NE42067
    • 2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxylic acid
    • 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid
    • インチ: 1S/C15H15NO3/c1-10-8-11-4-2-3-5-13(11)16(10)9-14-12(15(17)18)6-7-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)
    • InChIKey: HDPMQRJZNYBCPG-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(C(=O)O)=C1CN1C2C=CC=CC=2CC1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 53.7

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 186-188 °C
  • ふってん: 437.1±40.0 °C at 760 mmHg
  • フラッシュポイント: 218.2±27.3 °C
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid セキュリティ情報

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70624-10.0g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95.0%
10.0g
$2024.0 2025-02-19
Chemenu
CM475766-250mg
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%+
250mg
$246 2023-03-07
Enamine
EN300-70624-0.25g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95.0%
0.25g
$188.0 2025-02-19
Enamine
EN300-70624-1.0g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95.0%
1.0g
$470.0 2025-02-19
Enamine
EN300-70624-0.1g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95.0%
0.1g
$132.0 2025-02-19
Chemenu
CM475766-1g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%+
1g
$592 2023-03-07
Aaron
AR01ABVQ-5g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%
5g
$1901.00 2023-12-16
Aaron
AR01ABVQ-10g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%
10g
$2808.00 2023-12-16
1PlusChem
1P01ABNE-50mg
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%
50mg
$166.00 2023-12-26
1PlusChem
1P01ABNE-10g
2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid
1156139-50-2 95%
10g
$2564.00 2023-12-26

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid 関連文献

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acidに関する追加情報

2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid: A Comprehensive Overview

The compound CAS No. 1156139-50-2, also known as 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid, is a fascinating molecule with significant potential in various fields of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis, biological properties, and potential applications.

The molecular structure of 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid is characterized by a fused indole ring system and a furan carboxylic acid moiety. The indole ring, a heterocyclic structure with nitrogen at the 1-position, is a common feature in many bioactive compounds. The presence of the methyl group at the 2-position of the indole ring adds to the molecule's complexity and potential for diverse interactions. The furan ring, attached via a methylene group to the indole system, introduces additional electronic and steric effects that can influence the compound's reactivity and binding properties.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that analogs of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. The furan carboxylic acid group is particularly interesting due to its ability to form hydrogen bonds, which is crucial for molecular recognition in biological systems.

The synthesis of CAS No. 1156139-50-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring through Friedländer synthesis or related methods, followed by functionalization to introduce the methyl group and furan carboxylic acid moiety. Researchers have explored various catalysts and reaction conditions to optimize yield and purity, ensuring that the compound meets stringent quality standards for pharmaceutical applications.

In terms of biological activity, 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)methylfuran-3-carboxylic Acid has shown promise in several assays. For example, studies have indicated that it may act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), which are critical targets in drug development. Additionally, its ability to modulate ion channels has been explored in vitro, suggesting potential applications in treating conditions such as epilepsy or pain.

One of the most exciting developments involving this compound is its role in targeted drug delivery systems. Scientists have investigated its use as a carrier molecule for delivering therapeutic agents to specific tissues or cells. The unique combination of hydrophilic and hydrophobic regions within its structure makes it an ideal candidate for such applications. Recent advancements in nanotechnology have further enhanced its potential in this area.

The environmental impact of synthesizing and using this compound has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity profiles under various conditions. Initial findings suggest that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. However, further studies are needed to fully understand its ecological footprint.

In conclusion, CAS No. 1156139-50-2, or 2-(2-Methyl-2,3-dihydro-1H-indol-1-yI)methylfuran-s-carboxylic Acid, represents a significant advancement in heterocyclic chemistry with broad implications for drug discovery and materials science. Its unique structure, coupled with promising biological activity and versatile synthetic methods, positions it as a valuable tool for researchers across multiple disciplines.

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